2-(4-(Thiophen-3-yl)phenyl)ethanol
Description
2-(4-(Thiophen-3-yl)phenyl)ethanol is a synthetic organic compound featuring a phenyl ring substituted at the para-position with a thiophen-3-yl moiety and an ethanol group. Its molecular formula is C₁₂H₁₂OS, with a molecular weight of 204.28 g/mol. The compound is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-(4-bromophenyl)ethanol and 4,4,5,5-tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane under mild conditions (60°C, THF/water) .
Properties
Molecular Formula |
C12H12OS |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-(4-thiophen-3-ylphenyl)ethanol |
InChI |
InChI=1S/C12H12OS/c13-7-5-10-1-3-11(4-2-10)12-6-8-14-9-12/h1-4,6,8-9,13H,5,7H2 |
InChI Key |
XWFXUZJLPHSUMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCO)C2=CSC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(3-Thienyl)ethanol
- Molecular Formula : C₆H₈OS
- Molecular Weight : 128.19 g/mol
- Key Features: Ethanol group directly attached to the thiophen-3-yl ring, lacking the phenyl spacer. This simpler structure reduces steric hindrance and may enhance solubility in polar solvents compared to the target compound .
2-[4-(2-Aminoethoxy)phenyl]ethanol
- Molecular Formula: C₁₀H₁₅NO₂
- Molecular Weight : 181.23 g/mol
- Key Features: Contains an aminoethoxy substituent on the phenyl ring instead of thiophene.
2-Methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole (5b)
- Molecular Formula : C₁₉H₂₀N₄O₃S
- Molecular Weight : 400.45 g/mol
- Key Features: Combines a thiophen-3-yl group with an imidazole ring via an ethoxy linker.
Physicochemical Properties
| Compound | logP (Predicted) | Solubility | Key Influencing Factors |
|---|---|---|---|
| 2-(4-(Thiophen-3-yl)phenyl)ethanol | ~2.8 | Low in water; moderate in ethanol | Phenyl-thiophene hydrophobicity |
| 2-(3-Thienyl)ethanol | ~1.2 | Higher in polar solvents | Reduced aromatic bulk |
| 2-[4-(2-Aminoethoxy)phenyl]ethanol | ~0.5 | High in aqueous buffers | Amino group polarity |
The target compound’s biphenyl-thiophene architecture increases hydrophobicity, limiting water solubility compared to amino-substituted analogs.
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